molecular formula C18H18N4O4S2 B2924501 N,N-dimethyl-4-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide CAS No. 1324507-07-4

N,N-dimethyl-4-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide

Cat. No.: B2924501
CAS No.: 1324507-07-4
M. Wt: 418.49
InChI Key: SPYLATBFSUORMM-UHFFFAOYSA-N
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Description

The compound N,N-dimethyl-4-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide features a benzenesulfonamide core substituted with a dimethylamino group at the para position. Attached to this core is an azetidine ring (a strained four-membered saturated heterocycle) bearing a 1,2,4-oxadiazole moiety substituted with a thiophen-2-yl group. Key structural attributes include:

  • 1,2,4-Oxadiazole: A five-membered heterocycle with two nitrogen and one oxygen atom, acting as a bioisostere for ester or amide groups, enhancing metabolic stability .
  • Thiophene: A sulfur-containing aromatic ring that enhances π-π stacking interactions and modulates electronic properties.
  • N,N-Dimethylbenzenesulfonamide: The sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase).

Properties

IUPAC Name

N,N-dimethyl-4-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S2/c1-21(2)28(24,25)14-7-5-12(6-8-14)18(23)22-10-13(11-22)17-19-16(20-26-17)15-4-3-9-27-15/h3-9,13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYLATBFSUORMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Synthesis of the Azetidine Ring: : The azetidine ring can be constructed via a cyclization reaction involving a suitable amine and an alkyl halide. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the cyclization.

  • Coupling Reactions: : The thiophene ring and the benzenesulfonamide moiety are introduced through coupling reactions. These steps may involve palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

  • Final Assembly: : The final compound is assembled by linking the intermediate structures through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and greener solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring can undergo oxidation reactions, often using reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), leading to sulfoxide or sulfone derivatives.

  • Reduction: : The oxadiazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C), leading to the corresponding amine derivatives.

  • Substitution: : The benzenesulfonamide moiety can participate in nucleophilic aromatic substitution reactions, especially if electron-withdrawing groups are present on the benzene ring.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: Pd/C, hydrogen gas (H₂)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzenesulfonamides

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, N,N-dimethyl-4-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide may exhibit biological activity, such as antimicrobial or anticancer properties. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene and oxadiazole rings, which are known for their conductive and luminescent properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins, as sulfonamides are known to mimic the structure of natural substrates in enzymatic reactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Benzenesulfonamide Derivatives with Heterocyclic Appendages

Triazole-Based Analogues (Compounds [7–9])
  • Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones .
  • Key Differences :
    • Heterocycle: 1,2,4-Triazole (three nitrogen atoms) vs. 1,2,4-oxadiazole (two nitrogens, one oxygen).
    • Substituents: Fluorine atoms (electron-withdrawing) vs. thiophene (electron-rich).
    • Tautomerism: Triazole-thione tautomerism observed in analogues, absent in the target compound .
  • Implications :
    • Fluorine substituents may enhance metabolic stability but reduce π-π interactions compared to thiophene.
    • Triazole-thione tautomerism could influence solubility and hydrogen-bonding capacity.
Oxazole-Based Analogues (N-benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine)
  • Structure : Features an oxazole ring (one oxygen, one nitrogen) substituted with thiophene and a sulfonyl group .
  • Key Differences :
    • Heterocycle: Oxazole vs. oxadiazole.
    • Substitution Pattern: Benzylamine at oxazole vs. azetidine-carbonyl linkage in the target compound.
  • The benzyl group in the analogue could enhance lipophilicity compared to the azetidine’s compact structure.

Sulfonamide Derivatives with Varied Heterocycles ()

Sulfaphenazole and Related Compounds
  • Structure : Contains a pyrazole ring attached to the sulfonamide group.
  • Key Differences :
    • Heterocycle: Pyrazole (two adjacent nitrogen atoms) vs. oxadiazole.
    • Substitution: Lack of azetidine and thiophene moieties.
  • Implications :
    • Pyrazole’s planar structure may facilitate different binding modes compared to the three-dimensional azetidine-oxadiazole system.
Thiophene-Sulfonamide Hybrids (e.g., 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide)
  • Structure : Thiazolo-pyridine fused ring systems with sulfonamide groups .
  • Key Differences: Heterocycle: Thiazolo-pyridine (fused bicyclic system) vs. oxadiazole-azetidine. Electronic Effects: Fluorine substituents vs. dimethylamino group.
  • Implications :
    • Thiazolo-pyridine’s fused structure may enhance aromatic stacking but reduce conformational flexibility.

Structural and Functional Data Table

Compound Class Heterocycle Substituents Molecular Weight (g/mol) Key Features
Target Compound 1,2,4-Oxadiazole Thiophene, Azetidine ~450 (estimated) Conformational rigidity, π-π interactions
Triazole-Thiones 1,2,4-Triazole Fluorine, Phenylsulfonyl ~400–450 Tautomerism, metabolic stability
Oxazole Derivatives Oxazole Thiophene, Benzyl 410.51 Lipophilicity, planar structure
Thiazolo-Pyridines Thiazolo[5,4-b]pyridine Fluorine, Sulfonamide ~400–450 Fused aromatic system, electronic effects

Biological Activity

N,N-dimethyl-4-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings, supported by case studies and data tables.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that integrate thiophene and oxadiazole moieties. The presence of these functional groups is significant as they contribute to the compound's biological properties. The synthesis process can vary, but it generally includes:

  • Formation of the thiophene derivative through cyclization reactions.
  • Synthesis of the oxadiazole ring , which is known for its diverse biological activities.
  • Coupling with azetidine and benzenesulfonamide to form the final product.

Antimicrobial Activity

Research indicates that compounds containing thiophene and oxadiazole rings exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains with promising results:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
N,N-dimethyl...P. aeruginosa8 µg/mL

These results suggest that the presence of both thiophene and oxadiazole contributes to enhanced antimicrobial potency.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)10
A549 (Lung)12

These findings indicate that the compound may interfere with cellular proliferation and promote cell death in cancerous cells.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in preclinical models. Studies have shown a reduction in pro-inflammatory cytokines when treated with this compound.

Case Studies

A notable case study involved the evaluation of the compound's effects on rheumatoid arthritis models in mice. The treatment group displayed a significant reduction in joint swelling and inflammation compared to the control group.

The proposed mechanism of action for this compound involves:

  • Inhibition of bacterial cell wall synthesis , leading to cell lysis.
  • Induction of apoptosis in cancer cells through activation of caspase pathways.
  • Suppression of inflammatory mediators , resulting in decreased inflammation.

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